![molecular formula C17H25N5O5 B14748446 2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ala-Ala-Asn-PAB is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming peptide-drug conjugates. These conjugates can be cleaved by cellular proteases to release the cytotoxic drugs in their active form .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ala-Ala-Asn-PAB typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids (Ala, Ala, and Asn) using coupling reagents such as HBTU or DIC. After the peptide chain is assembled, the PAB (p-aminobenzyl) group is introduced. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Ala-Ala-Asn-PAB follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .
化学反応の分析
Types of Reactions: Ala-Ala-Asn-PAB primarily undergoes cleavage reactions facilitated by cellular proteases. These reactions are crucial for the release of the active cytotoxic drug from the peptide-drug conjugate .
Common Reagents and Conditions: The cleavage of Ala-Ala-Asn-PAB linkers typically occurs under physiological conditions within the lysosomal compartments of target cells. Enzymes such as cathepsins play a significant role in this process .
Major Products Formed: The major products formed from the cleavage of Ala-Ala-Asn-PAB linkers are the active cytotoxic drugs and the peptide fragments. These products are then able to exert their therapeutic effects on the target cells .
科学的研究の応用
Ala-Ala-Asn-PAB is widely used in the field of biomedical research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissues. The compound’s superior chemical properties make it highly advantageous for targeted drug delivery and enhanced therapeutic efficacy .
作用機序
The mechanism of action of Ala-Ala-Asn-PAB involves its role as a cleavable linker in ADCs. Upon binding to a specific antigen on cancerous cells, the ADC is internalized via receptor-mediated endocytosis. Once inside the cancer cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug. This drug then exerts its effects by disrupting cellular processes such as mitosis, ultimately leading to cell death .
類似化合物との比較
Similar Compounds:
- Val-Cit-PAB
- Fmoc-PEG4-Ala-Ala-Asn-PAB
- Azido-PEG5-Ala-Ala-Asn-PAB
Uniqueness: Compared to similar compounds, Ala-Ala-Asn-PAB demonstrates robust potency and specificity in targeting cancer cells. While Val-Cit-PAB ADCs retain better specificity on certain cell lines, Ala-Ala-Asn-PAB linkers show significant cytotoxicity on a broader range of cancer cells .
Conclusion
Ala-Ala-Asn-PAB is a versatile and effective cleavable peptide linker used in the synthesis of ADCs. Its unique properties and mechanisms of action make it a valuable tool in targeted cancer therapy, offering promising potential for future biomedical research and therapeutic applications.
特性
分子式 |
C17H25N5O5 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide |
InChI |
InChI=1S/C17H25N5O5/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26) |
InChIキー |
VPXFRPRRAXTBSH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



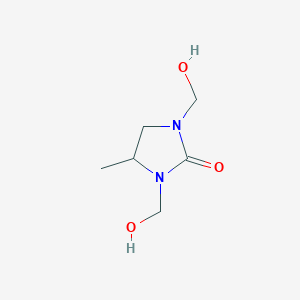
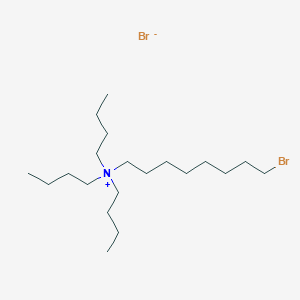


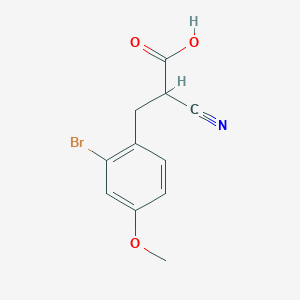
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
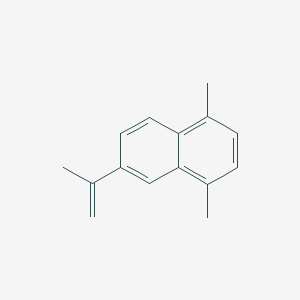
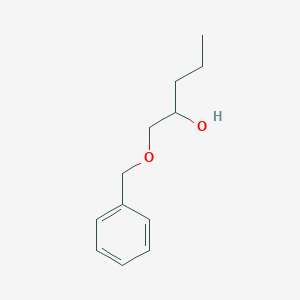
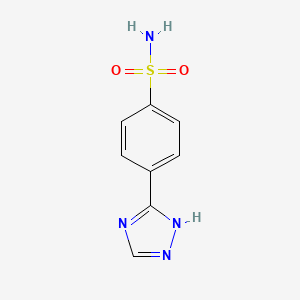

![Spiro[4.7]dodecane](/img/structure/B14748417.png)
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)

